molecular formula C11H13FO4 B3001735 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid CAS No. 2225136-01-4

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid

Cat. No.: B3001735
CAS No.: 2225136-01-4
M. Wt: 228.219
InChI Key: ZBTGRCKLMDWHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid is a high-value benzoic acid derivative designed for research use only. This compound features a benzoic acid scaffold substituted with a fluorinated acetal group at the para position, a structure that suggests its utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of the fluorine atom and the dimethoxyethyl chain is indicative of potential applications in the development of pharmaceutical intermediates and bioactive molecules, similar to other researched fluorinated benzoic acids . Researchers can leverage this compound in exploring structure-activity relationships (SAR), particularly in modulating the lipophilicity and metabolic stability of candidate molecules. The carboxylic acid functional group provides a handle for further derivatization through amidation or esterification reactions, enabling the synthesis of a more complex chemical library. As with all fine research chemicals, this product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

4-(2-fluoro-1,1-dimethoxyethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-15-11(7-12,16-2)9-5-3-8(4-6-9)10(13)14/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTGRCKLMDWHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CF)(C1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid is being investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural features may enhance the biological activity of drug candidates.

Case Study:

  • Alzheimer's Disease Treatment: Research indicates that fluorinated benzoic acids can serve as intermediates in the synthesis of compounds aimed at treating neurodegenerative diseases like Alzheimer's. The unique electronic properties imparted by the fluorine atom may enhance binding affinity to biological targets .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Applications:

  • Polymer Synthesis: Fluorinated compounds are known to improve thermal stability and chemical resistance in polymers. This compound can be used to synthesize fluorinated polymers with enhanced performance characteristics.

Agricultural Chemistry

Fluorinated compounds have shown promise in agricultural applications, particularly as herbicides and pesticides.

Research Insights:

  • Studies have indicated that fluorinated benzoic acids can exhibit herbicidal activity due to their ability to interfere with plant growth regulators . This opens avenues for developing environmentally friendly agricultural chemicals.

Mechanism of Action

Comparison with Similar Compounds

2a. Structural Analogues

The following table compares key structural analogs of 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid:

Compound Name Substituent(s) Molecular Formula Key Features
4-(3-Chloroanilino)benzoic acid 3-Chloroanilino at para C₁₃H₁₀ClNO₂ Forms acid-acid dimers via O—H···O hydrogen bonds; AKR1C2/3 inhibitor
4-(2-Fluorobenzoyl)piperazin-1-ium TFA 2-Fluorobenzoyl, piperazinium C₁₉H₁₈F₄N₂O₅ Exhibits hydrogen bonding with trifluoroacetate; synthesized via reflux
4-(5-Pentyl-1,3-dioxan-2-yl)benzoic acid 5-Pentyl-1,3-dioxane at para C₁₆H₂₂O₄ Lipophilic substituent enhances membrane permeability
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring with nitro group C₁₆H₁₂ClN₂O₅ Bioactive heterocycle; synthesized via cyclization

Key Observations :

  • Electron Effects: Chloro (in 4-(3-Chloroanilino)benzoic acid) is stronger electron-withdrawing than fluoro, increasing acidity (pKa ~2.5 vs. ~2.8 for fluoro derivatives) .
  • Solubility : The dimethoxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic or lipophilic substituents (e.g., pentyl-dioxane in ).
  • Crystal Packing : Acid dimers (as in ) are common in benzoic acids, but steric hindrance from dimethoxyethyl may disrupt this motif, favoring alternative hydrogen-bonding networks.
2c. Physicochemical Properties
  • Acidity : The fluorine atom slightly reduces acidity compared to chloro analogs but enhances resonance stabilization of the carboxylate anion.
  • Thermal Stability: Methoxy groups may lower melting points relative to rigid heterocyclic derivatives (e.g., azetidinones ).
  • Computational Insights : Density-functional theory (DFT) studies (e.g., ) predict that exact exchange terms improve accuracy in modeling fluorine’s electronegative effects.

Biological Activity

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core substituted with a fluorinated and dimethoxyethyl side chain. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different strains, indicating moderate potency in comparison to standard antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was observed to reduce levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for the inflammatory response.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK pathways, leading to altered gene expression related to inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics.

StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anti-inflammatory Properties

In a controlled experiment assessing anti-inflammatory effects, macrophages treated with this compound showed a reduction in cytokine production compared to untreated controls.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200500

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer :

  • Step 1 : Start with fluorinated precursors such as 2-fluoro-4-methoxyacetophenone. Cleave the methylketone using HOBr to form intermediate benzoic acid derivatives .
  • Step 2 : Demethylation with BBr₃ under anhydrous conditions to introduce hydroxyl groups, followed by esterification or etherification to install the dimethoxyethyl moiety .
  • Step 3 : Purify intermediates via high-performance liquid chromatography (HPLC) using a C18 column with acetic acid/methanol/water eluents to achieve >95% purity .
  • Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of BBr₃ (e.g., 1.5–2.0 equivalents) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to track fluorine substitution patterns and ¹H/¹³C NMR to confirm the dimethoxyethyl group’s integration .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices .
  • Thermochemical Accuracy : Validate DFT results against experimental data (e.g., bond dissociation energies) using Gaussian09 or ORCA. Average deviations <3 kcal/mol are acceptable .
  • Reactivity Insights : Simulate nucleophilic attack at the fluorine-substituted carbon to predict reaction pathways with nucleophiles (e.g., hydroxide ions) .

Q. What challenges arise in resolving crystal structures of fluorinated benzoic acid derivatives, and how can crystallography software address these?

  • Methodological Answer :

  • Challenges : Fluorine’s high electron density can cause absorption errors. Twinning or disorder in the dimethoxyethyl group may complicate refinement .
  • Solutions :
  • Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption. Apply multi-scan corrections in SADABS .
  • For disordered moieties, employ PART instructions in SHELXL to model split positions .
  • Validate structures using R1 < 0.05 and wR2 < 0.15 thresholds .

Q. What methodologies are used to assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays :
  • Kinetic Analysis : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
  • Docking Studies : Use AutoDock Vina to simulate ligand-enzyme interactions. Prioritize binding poses with ΔG < −7 kcal/mol .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HeLa) with 10–100 µM compound for 24 hours .

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